

Application Notes and Protocols for Oral Administration of QR-6401 in Mice

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These application notes provide a comprehensive overview of the oral administration of **QR-6401**, a potent and selective macrocyclic CDK2 inhibitor, in mouse models for preclinical research. The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Compound Profile: QR-6401

QR-6401 is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] Dysregulation of CDK2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1] **QR-6401** has demonstrated robust anti-tumor efficacy in preclinical models when administered orally.[1][2]

In Vitro Profile of QR-6401

The following table summarizes the in vitro biochemical activity and metabolic stability of **QR-6401**.



Parameter	Species	Value
Biochemical IC50 (nM)		
CDK1/A2	22	
CDK2/E1	0.37	_
CDK4/D1	45	_
CDK6/D3	34	_
CDK9/T1	10	_
GSK3β	5.5	_
Plasma Protein Binding	Mouse	79%
Rat	70%	
Human	99%	_
Liver Microsomal Stability T1/2 (min)	Mouse	68
Rat	150	
Dog	100	_

Table 1: In vitro characteristics of QR-6401.[2]

Pharmacokinetics in Mice

Oral administration of **QR-6401** in female Balb/c nude mice has been shown to have a superproportional increase in area under the curve (AUC) with increasing doses, suggesting a degree of saturation in clearance mechanisms.[2]

Dose (mg/kg, PO)	AUC (h·ng/mL)
20	758
100	5587



Table 2: Pharmacokinetic profile of **QR-6401** in female Balb/c nude mice following a single oral dose.[2]

In Vivo Efficacy Study Protocol: OVCAR3 Ovarian Cancer Xenograft Model

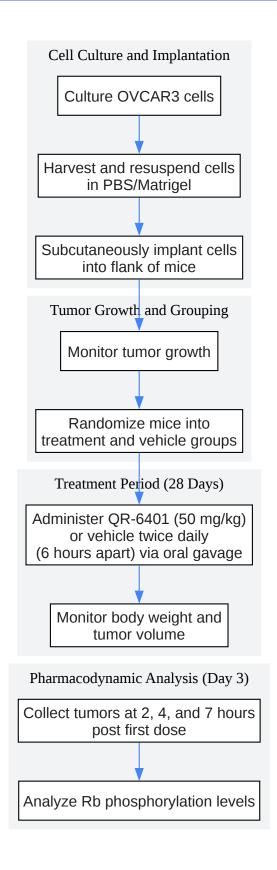
This protocol details the methodology for evaluating the anti-tumor activity of **QR-6401** in an OVCAR3 ovarian cancer xenograft mouse model.

Materials and Equipment:

- QR-6401
- Vehicle for oral gavage
- Female Balb/c nude mice
- OVCAR3 human ovarian cancer cells
- Matrigel
- Calipers
- Oral gavage needles
- Standard animal housing and husbandry equipment

Experimental Workflow Diagram





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Caption: Experimental workflow for the in vivo efficacy study of QR-6401.



Detailed Protocol:

- · Cell Culture and Implantation:
 - Culture OVCAR3 cells according to standard cell culture protocols.
 - Harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
 - Subcutaneously implant the cell suspension into the flank of female Balb/c nude mice.
- Tumor Growth and Grouping:
 - Monitor tumor growth regularly using calipers.
 - Once tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups.
- Treatment Administration:
 - Prepare a formulation of QR-6401 for oral administration at a concentration suitable for a 50 mg/kg dose.
 - Administer QR-6401 or vehicle to the respective groups via oral gavage twice daily.
 - Ensure a 6-hour interval between the morning and evening doses.
 - Continue the treatment for 28 days.[2]
- Monitoring and Endpoint:
 - Monitor the body weight of the mice and tumor volume throughout the study.
 - The primary endpoint is tumor growth inhibition (TGI).
- · Pharmacodynamic Analysis:
 - On day 3 of treatment, collect tumors from a subset of mice at 2, 4, and 7 hours after the first dose.[2]



 Process the tumor tissue to determine the levels of retinoblastoma (Rb) phosphorylation at serine 807/811 to assess target engagement.[2]

Results and Data Presentation Tumor Growth Inhibition

Treatment with **QR-6401** at 50 mg/kg twice daily resulted in significant tumor growth inhibition.

Treatment Group	TGI (%)
QR-6401 (50 mg/kg, BID)	78

Table 3: Tumor growth inhibition in the OVCAR3 xenograft model.[2]

Pharmacodynamic Response

QR-6401 demonstrated robust suppression of Rb phosphorylation in the OVCAR3 tumors.

Time Post First Dose (Day 3)	Inhibition of Rb Phosphorylation (%)	Free Plasma Concentration (nM)
2 hours	80	33
4 hours	69	20
7 hours	73	51

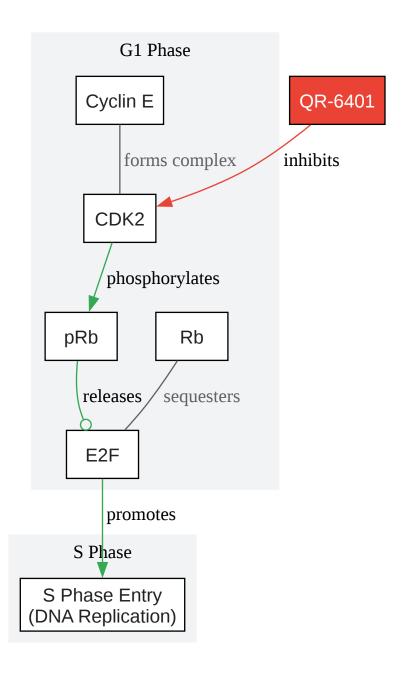
Table 4: Pharmacodynamic effect of **QR-6401** on Rb phosphorylation and corresponding plasma concentrations.[2]

Signaling Pathway

As a CDK2 inhibitor, **QR-6401** is proposed to exert its anti-tumor effects by blocking the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which in turn prevents cell cycle progression from the G1 to the S phase.

QR-6401 Mechanism of Action Diagram





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Caption: Proposed signaling pathway of **QR-6401** in cell cycle regulation.

Safety and Tolerability

In the OVCAR3 xenograft study, **QR-6401** was well-tolerated at a dose of 50 mg/kg twice daily, with no significant body weight loss observed in the treatment group compared to the vehicle group.[2]



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References

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